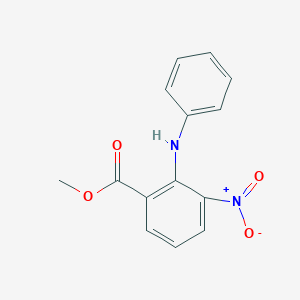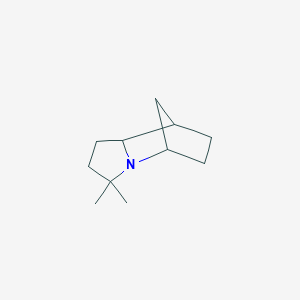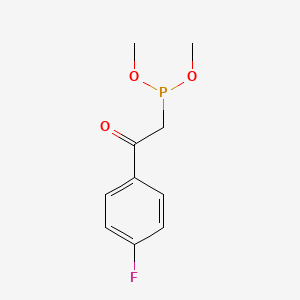
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is an organophosphorus compound characterized by the presence of a phosphonite group attached to a dimethyl (2-(4-fluorophenyl)-2-oxoethyl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite typically involves the reaction of dimethyl phosphite with 2-(4-fluorophenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonite group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonite group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phosphonites, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite involves its interaction with molecular targets through its phosphonite group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl (2-oxoethyl)phosphonite: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
Dimethyl (2-(4-chlorophenyl)-2-oxoethyl)phosphonite: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Dimethyl (2-(4-bromophenyl)-2-oxoethyl)phosphonite: Contains a bromine atom, which affects its chemical behavior compared to the fluorine-containing compound.
Uniqueness
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H12FO3P |
|---|---|
Molekulargewicht |
230.17 g/mol |
IUPAC-Name |
2-dimethoxyphosphanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FO3P/c1-13-15(14-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
XYVDMSCVFAZJQD-UHFFFAOYSA-N |
Kanonische SMILES |
COP(CC(=O)C1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


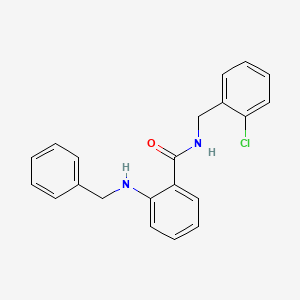
![3-Ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B15245045.png)
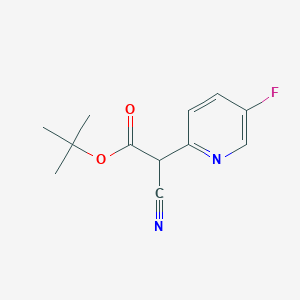
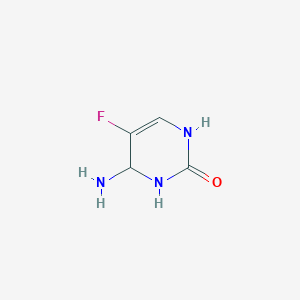
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]-N-(2-methyl-1-oxopropyl)Guanosine](/img/structure/B15245072.png)
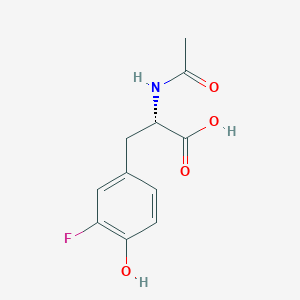
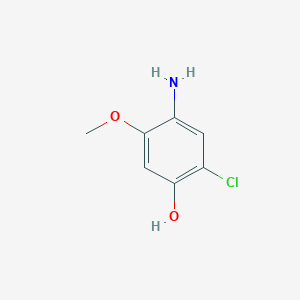
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
![Cyclohexyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B15245098.png)
